molecular formula C13H12FN3O3S2 B2786431 Ethyl 2-({5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate CAS No. 329698-71-7

Ethyl 2-({5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate

Cat. No. B2786431
CAS RN: 329698-71-7
M. Wt: 341.38
InChI Key: USZWPHCTKCAYFY-UHFFFAOYSA-N
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Description

Ethyl 2-({5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a chemical compound . It is also known as ethyl 2-((5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate .

Scientific Research Applications

Ethyl 2-({5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate has been studied for its potential medical applications, including anti-inflammatory and anti-oxidant properties. This compound has been found to inhibit the production of nitric oxide, an important mediator of inflammation. This compound has also been found to inhibit the production of reactive oxygen species, which can cause oxidative stress. In addition, this compound has been studied for its potential applications in cancer therapy. This compound has been found to inhibit the growth of several types of cancer cells, including breast and prostate cancer cells.

Mechanism of Action

Target of Action

Compounds with similar structures have been used as precursors in the synthesis of benzimidazoles and perimidines , which are known to have antimalarial properties.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a condensation reaction with diamines via c-c bond cleavage .

Biochemical Pathways

Given its potential role in the synthesis of benzimidazoles and perimidines , it may influence pathways related to these compounds, such as those involved in the lifecycle of malaria parasites.

Result of Action

If it indeed plays a role in the synthesis of benzimidazoles and perimidines , it may contribute to the antimalarial effects of these compounds.

Advantages and Limitations for Lab Experiments

The use of Ethyl 2-({5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and the reaction is typically carried out in aqueous solution at room temperature. In addition, this compound has been found to have several biochemical and physiological effects, making it a useful tool for studying the mechanisms of inflammation and cancer. However, there are some limitations to the use of this compound in laboratory experiments. This compound is relatively unstable in solution, and the exact mechanism of action is not fully understood.

Future Directions

The potential medical applications of Ethyl 2-({5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate make it an important area of research. Further research is needed to better understand the exact mechanism of action of this compound, as well as its potential applications in cancer therapy. In addition, further research is needed to determine the optimal dosage and duration of treatment with this compound. Finally, further research is needed to identify new potential therapeutic targets for this compound.

Synthesis Methods

Ethyl 2-({5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is synthesized by reacting 4-fluorobenzoyl chloride with 5-(aminomethyl)-1,3,4-thiadiazole in the presence of a base. This reaction produces this compound. The reaction is typically carried out in aqueous solution at room temperature.

properties

IUPAC Name

ethyl 2-[[5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZWPHCTKCAYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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